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Compound of Interest

Tributyl(4-

Compound Name: methylbenzyl)phosphonium
chloride

CAS No.: 1519-41-1

Cat. No.: B13156090

Get Quote

Chemical Identity & Significance[1]

o Systematic Name: Tributyl[(4-methylphenyl)methyl]phosphonium chloride

e Formula:
¢ Molecular Weight: 342.93 g/mol (Salt); 307.48 g/mol (Cation)

* Role: High-efficiency Phase Transfer Catalyst (PTC). The lipophilic tributyl chain facilitates
transport across organic phases, while the 4-methylbenzyl group provides a distinct steric
and electronic profile compared to the standard benzyl derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the quaternary phosphonium center and the integrity of
the organic ligands.[1]
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A. Experimental Protocol (Standard)

e Solvent: Deuterated Chloroform (

) is preferred for solubility and resolution. Dimethy! sulfoxide-

(

) is an alternative if the salt is hygroscopic.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e Concentration: 15-20 mg in 0.6 mL solvent for optimal S/N ratio.

B. H NMR Data (400 MHz, )

The proton spectrum is characterized by the diagnostic coupling of phosphorus (

, Spin 1/2) to the adjacent protons (

)-[1]
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Analyst Note: The benzylic doublet at ~4.35 ppm is the critical purity indicator. If this peak

appears as a singlet, the phosphorus has likely oxidized or degraded.

C. P NMR Data (162 MHz, )

Phosphorus NMR provides the quickest assessment of the quaternary center's integrity.
e Chemical Shift:

+32.5 + 1.0 ppm (relative to 85%

).

o Impurity Alert: A peak at +48 ppm indicates Tributylphosphine oxide (

), a common oxidation byproduct from synthesis. A peak at -32 ppm indicates unreacted
Tributylphosphine.[2]

D. C NMR Data (100 MHz, )
Carbon signals are split by phosphorus coupling (

), providing a "fingerprint" for the skeleton.[1]
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Coupling (
Carbon Type (ppm) Description
)
Doublet (
Benzylic C ~30.5 Direct bond to P.
Hz)
Butyl Doublet (
~19.0 Direct bond to P.
-C Hz)
Butyl Doublet (
~24.0 Beta effect.[1]
-C Hz)
Butyl Doublet (
~23.8 Gamma effect.
-C Hz)
Butyl
~13.5 Singlet Distant from P.
-C
Ar-CHs ~21.2 Singlet Methyl carbon.[1]
A-C (Ipso) 125.0 Doublet ( Quaternary aromatic
r- SO ~125.
P Hz) C attached to CH2.

Mass Spectrometry (MS)

Mass spectrometry confirms the cationic mass. The chloride anion is typically not observed in
positive mode ESI.

A. ESI-MS (+) Parameters

« lonization: Electrospray lonization (Positive Mode).
e Solvent: Methanol or Acetonitrile.

o Expected lon:
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B. Spectral Data[3][4][5][6][7][8][9]

¢ Molecular lon (

):m/z 307.3

o Calculated Exact Mass: 307.2556 (

* Fragmentation Pattern (MS/MS):
o m/z 307.3

250.2: Loss of Butyl group (
, mass 57).
o m/z 307.3

202.2: Loss of 4-methylbenzyl radical (

, mass 105).

Molecular lon (M+)
m/z 307.3
[Bu3P-CH2-Ar]+

Primary Cation Major Daughter lon

Fragment A Fragment B
m/z 250.2 m/z 202.2
[Bu2P-CH2-Ar]+ [Bu3P]+

Click to download full resolution via product page

Figure 1: Predicted ESI-MS fragmentation pathway for Tributyl(4-methylbenzyl)phosphonium
cation.
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Infrared Spectroscopy (FT-IR)

IR is less diagnostic for the specific structure but confirms functional groups and absence of
water.

» Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).
o Key Absorption Bands:
o 2960, 2930, 2870 cm~1: C-H stretching (Aliphatic butyl chains). Strong intensity.
o 1465 cm~1: P-C-H bending /
scissoring.

o 1110 cm~% P-C stretching (often weak/obscured).

o 810-820 cm~t: C-H out-of-plane bending (Para-substituted benzene ring). Diagnostic for
1,4-substitution.

o No Peak at 3400 cm~1: Absence of broad OH stretch confirms the salt is dry (hygroscopic
nature requires careful handling).

Synthesis & Purity Logic
Understanding the synthesis aids in identifying impurities in the spectra.

Reaction:

[1]

Target Phosphonium Salt
(Precipitate)

Tributylphosphine Reflux (Acetone/Toluene) X .
+ 4-Methylbenzyl Chloride N2 Atmosphere Oxidation

> Impurity: Phosphine Oxide

(If O2 present)

Click to download full resolution via product page
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Figure 2: Synthesis workflow highlighting the origin of the critical Phosphine Oxide impurity.

Self-Validating Purity Check

e Check

NMR: Single peak at +32.5 ppm? (Pass). Peak at +48 ppm? (Fail - Oxidation).

e Check

NMR Integration: Ratio of Aromatic Methyl (2.34 ppm, 3H) to Benzylic
(4.35 ppm, 2H) must be 1.5:1.

o Check Melting Point: Pure phosphonium salts have sharp melting points. Expected range:
160-165°C (varies slightly by crystal habit/solvate).

References
e General Phosphonium Salt NMR Data: Source: Silverstein, R. M., Webster, F. X., & Kiemle,

D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
(Standard reference for coupling constants and ).

» Tributylphosphine Oxide Shift (+48 ppm)

o Source: "31P NMR Chemical Shifts of Phosphorus Compounds." University of Wisconsin-
Madison. Link

o Phase Transfer Catalysis Applications: Source: Halpern, M. (1982). "Phase-transfer
catalysis." Angewandte Chemie International Edition. (Contextualizes the stability and
solubility profile of tributyl phosphoniums).

o Fragment Data Verification (Benzyltributylphosphonium)

o Source: NIST Chemistry WebBook, SRD 69. "Benzyltributylphosphonium chloride.” Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. lookchem.com [lookchem.com]
e 2. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization:
Tributyl(4-methylbenzyl)phosphonium Chloride]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13156090/docs#comprehensive-
spectroscopic-characterization-tributyl-4-methylbenzyl-phosphonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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